molecular formula C15H12BrNO B11178999 (2-Bromo-phenyl)-(2,3-dihydro-indol-1-yl)-methanone

(2-Bromo-phenyl)-(2,3-dihydro-indol-1-yl)-methanone

Cat. No.: B11178999
M. Wt: 302.16 g/mol
InChI Key: LRMNUFMSLMULSV-UHFFFAOYSA-N
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Description

1-(2-BROMOBENZOYL)-2,3-DIHYDRO-1H-INDOLE is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromobenzoyl group attached to the indole ring system. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-BROMOBENZOYL)-2,3-DIHYDRO-1H-INDOLE typically involves the acylation of 2,3-dihydro-1H-indole with 2-bromobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include maintaining the reaction mixture at a low temperature to control the rate of reaction and to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-BROMOBENZOYL)-2,3-DIHYDRO-1H-INDOLE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The indole ring can be oxidized to form different oxidation products.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation Reactions: Products include oxidized forms of the indole ring.

    Reduction Reactions: Products include alcohol derivatives of the benzoyl group.

Scientific Research Applications

1-(2-BROMOBENZOYL)-2,3-DIHYDRO-1H-INDOLE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(2-BROMOBENZOYL)-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The indole ring system can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity.

Comparison with Similar Compounds

    1-(2-BROMOBENZOYL)PROLINE: Another bromobenzoyl derivative with different biological properties.

    2-BROMOBENZOYL CHLORIDE: A precursor used in the synthesis of various bromobenzoyl compounds.

    6-O-(2-BROMOBENZOYL)GALACTOSIDE: A galactoside-based molecule with enhanced antimicrobial activity.

Uniqueness: 1-(2-BROMOBENZOYL)-2,3-DIHYDRO-1H-INDOLE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the indole ring and the bromobenzoyl group allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C15H12BrNO

Molecular Weight

302.16 g/mol

IUPAC Name

(2-bromophenyl)-(2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C15H12BrNO/c16-13-7-3-2-6-12(13)15(18)17-10-9-11-5-1-4-8-14(11)17/h1-8H,9-10H2

InChI Key

LRMNUFMSLMULSV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

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